1-Chloro-4-(methoxymethoxy)-2-methylbenzene
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Overview
Description
1-Chloro-4-(methoxymethoxy)-2-methylbenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxymethoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(methoxymethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-methyl-4-nitrobenzene with methanol in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent protection of the amine with a methoxymethyl group .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The methoxymethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-Hydroxy-4-(methoxymethoxy)-2-methylbenzene.
Oxidation: 1-Chloro-4-(methoxymethoxy)-2-methylbenzoic acid.
Reduction: 1-Chloro-4-(hydroxymethoxy)-2-methylbenzene.
Scientific Research Applications
1-Chloro-4-(methoxymethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-(methoxymethoxy)-2-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and methoxymethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- 1-Chloro-4-methoxybenzene
- 1-Chloro-2-methyl-4-nitrobenzene
- 1-Chloro-4-(hydroxymethoxy)-2-methylbenzene
Comparison: 1-Chloro-4-(methoxymethoxy)-2-methylbenzene is unique due to the presence of both a chlorine atom and a methoxymethoxy group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 1-chloro-4-methoxybenzene lacks the methoxymethoxy group, resulting in different reactivity and applications .
Properties
IUPAC Name |
1-chloro-4-(methoxymethoxy)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-7-5-8(12-6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHYBQRGPYYZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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